N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15479614
InChI: InChI=1S/C14H15N3O2S/c1-11(12-7-9-13(15)10-8-12)16-17-20(18,19)14-5-3-2-4-6-14/h2-10,17H,15H2,1H3/b16-11+
SMILES:
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35 g/mol

N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide

CAS No.:

Cat. No.: VC15479614

Molecular Formula: C14H15N3O2S

Molecular Weight: 289.35 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide -

Specification

Molecular Formula C14H15N3O2S
Molecular Weight 289.35 g/mol
IUPAC Name N-[(E)-1-(4-aminophenyl)ethylideneamino]benzenesulfonamide
Standard InChI InChI=1S/C14H15N3O2S/c1-11(12-7-9-13(15)10-8-12)16-17-20(18,19)14-5-3-2-4-6-14/h2-10,17H,15H2,1H3/b16-11+
Standard InChI Key GGBBLUQSFHVESL-LFIBNONCSA-N
Isomeric SMILES C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)N
Canonical SMILES CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N

Introduction

N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide is an organic compound with a molecular formula of C14H16N4O2S and a CAS number of 5448-79-3 . This compound features a benzenesulfonohydrazide backbone with an ethylidene linkage to a 4-aminophenyl group, which is crucial for its biological activities.

Synthesis of N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide

The synthesis of this compound typically involves a condensation reaction between 4-aminophenylacetaldehyde and benzenesulfonohydrazide. The reaction is often conducted in an organic solvent such as ethanol or methanol under reflux conditions to facilitate product formation. The final product can be purified through recrystallization or chromatography techniques to achieve high purity levels suitable for research and application.

Structural Features

The compound's structure includes a hydrazide linkage and an aminophenyl group, which are key to its potential biological interactions. The presence of these functional groups allows for diverse chemical and biological properties, making it a candidate for further investigation in drug discovery.

Research Findings and Future Directions

While detailed research findings specific to N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide are not readily available, compounds with similar structures have shown promising results in biological assays. For example, benzenesulfonamide derivatives have demonstrated potent anticancer and antimicrobial activities by inhibiting enzymes like carbonic anhydrase IX . Future studies could focus on exploring the biological activities of N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide and its potential applications in medicine.

Note:

Due to the limited availability of specific research findings on N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide, this article focuses on its structural features and potential biological activities based on related compounds. Further studies are recommended to explore its full potential.

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